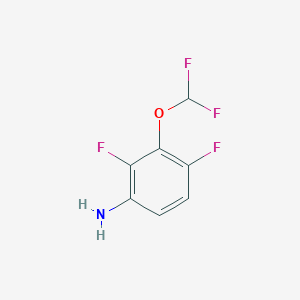

3-(Difluoromethoxy)-2,4-difluoroaniline

Beschreibung

Eigenschaften

Molekularformel |

C7H5F4NO |

|---|---|

Molekulargewicht |

195.11 g/mol |

IUPAC-Name |

3-(difluoromethoxy)-2,4-difluoroaniline |

InChI |

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 |

InChI-Schlüssel |

DESRYOIBDYTCKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1N)F)OC(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Selective Fluorination and Difluoromethoxy Group Introduction

A patented method describes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride under controlled temperature and pressure conditions to yield chlorodifluoromethoxybenzene intermediates. The process typically uses stainless steel autoclaves with stirring and temperature control, reacting at approximately 100–110 °C and 2.5–2.8 MPa for several hours. Catalysts such as perfluoroalkyl sulfonyl fluorides can be employed to enhance fluorination efficiency. After reaction completion, excess hydrogen fluoride is removed by nitrogen purging, and the product is isolated by wet distillation and rectification, achieving yields around 73–75% for chlorodifluoromethoxy phenyl derivatives.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of trichloromethoxybenzene | 100–110 °C, 2.5–2.8 MPa, 4–4.5 h | 72.6–74.9 | Use of HF and perfluoroalkyl sulfonyl fluoride catalyst |

| Product isolation | Wet distillation and rectification | - | Chlorodifluoromethoxy phenyl obtained |

Nitration of Difluoromethoxy Aromatic Compounds

Following fluorination, nitration is conducted to introduce nitro groups at desired positions. This is often achieved by dropwise addition of a nitration mixture composed of concentrated sulfuric acid and nitric acid at low temperatures (15–20 °C). The nitration reaction proceeds under homogeneous phase conditions, which simplifies operation and allows for acid recovery. The nitrated product, such as 4-nitro-chlorodifluoromethoxybenzene, is isolated by phase separation and washing, with yields reported as high as 89%.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | H2SO4 (98%), HNO3 (98%) | 15–20 °C, 1–2 h dropwise addition | 89 | Homogeneous phase, acid recovery possible |

Reduction of Nitro Groups to Amines

The final key step is the reduction of the nitro group to the amino group to form the target aniline derivative. Various reduction methods are reported:

Catalytic hydrogenation using palladium on carbon or iron oxide with activated carbon as co-catalyst, employing hydrazine hydrate and water as reducing agents. This method offers high purity (>98.5%) and yields up to 90% over two steps.

Hydrogenation reduction under mild conditions with palladium carbon catalysts, typically conducted at room temperature followed by heating, yielding 2,4-difluoroaniline derivatives with yields around 48–94% depending on the substrate and conditions.

| Step | Catalyst | Reducing Agent | Conditions | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Nitro reduction | Fe2O3 + activated carbon | Hydrazine hydrate + water | Mild temperature | ~90 (two-step total) | >98.5 |

| Hydrogenation | 10% Pd/C | H2 gas | Room temp to 60 °C | 48–94 | ~89.5 (for difluoroaniline) |

Integrated Synthetic Route for 3-(Difluoromethoxy)-2,4-difluoroaniline

Based on the reviewed literature and patents, a representative synthetic route can be summarized as follows:

Selective fluorination of trichloromethoxybenzene with hydrogen fluoride under pressure to yield chlorodifluoromethoxybenzene.

Nitration of chlorodifluoromethoxybenzene using a sulfuric acid/nitric acid mixture at low temperature to afford nitro-substituted difluoromethoxybenzene.

Reduction of the nitro group to an amino group by catalytic hydrogenation or hydrazine reduction to obtain 3-(Difluoromethoxy)-2,4-difluoroaniline.

This route is industrially viable due to:

- High overall yields (up to 90% over two steps for the reduction phase).

- Use of relatively inexpensive and accessible starting materials.

- Potential for acid and catalyst recovery, reducing waste and cost.

- High purity of final product (>98.5%), suitable for pharmaceutical and agrochemical applications.

Comparative Data Table of Key Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethoxy)-2,4-difluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-2,4-difluoroaniline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : ~193.11 g/mol (estimated based on analogs like 3-(difluoromethoxy)-4-methylaniline, MW 173.16 ).

- Reactivity : The electron-deficient aromatic ring facilitates electrophilic substitution reactions, making it a valuable intermediate in synthesizing bioactive molecules.

Comparison with Structurally Similar Compounds

2,4-Difluoroaniline (DFA)

- Structure : Fluorine atoms at positions 2 and 4; lacks the difluoromethoxy group.

- Physicochemical Properties :

- Applications :

- Toxicity: Acute aquatic toxicity (LC₅₀ = 200.96 mg/L in zebrafish) .

3,5-Difluoroaniline

- Structure : Fluorine atoms at positions 3 and 3.

- Key Differences :

3-(Difluoromethoxy)-4-fluoroaniline

3-(Difluoromethoxy)-4-methylaniline

- Structure : Difluoromethoxy group at position 3 and methyl group at position 4.

- Key Differences :

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.